molecular formula C9H16N2O B15256897 N-(4-aminocyclohexyl)prop-2-enamide

N-(4-aminocyclohexyl)prop-2-enamide

Cat. No.: B15256897
M. Wt: 168.24 g/mol
InChI Key: WLGWXZVPEDTYQZ-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)prop-2-enamide is a chemical compound with the molecular formula C9H16N2O It is characterized by the presence of an aminocyclohexyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)prop-2-enamide typically involves the reaction of 4-aminocyclohexylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alkane derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted amides or other functionalized compounds.

Scientific Research Applications

N-(4-aminocyclohexyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-3-(pyridin-4-yl)prop-2-enamide
  • N-(4-aminocyclohexyl)prop-2-enamide
  • This compound

Uniqueness

This compound is unique due to its specific structural features, such as the presence of an aminocyclohexyl group and a prop-2-enamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, which can be leveraged in specific scientific and industrial contexts.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-(4-aminocyclohexyl)prop-2-enamide

InChI

InChI=1S/C9H16N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2,7-8H,1,3-6,10H2,(H,11,12)

InChI Key

WLGWXZVPEDTYQZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1CCC(CC1)N

Origin of Product

United States

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